molecular formula C11H10ClNO2 B12445822 2-Chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde

2-Chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde

Cat. No.: B12445822
M. Wt: 223.65 g/mol
InChI Key: YKXYZBFNQLTIQJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a chloro group and a 2-oxopyrrolidin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with 2-oxopyrrolidine. One common method includes the use of chloroacetamide and γ-aminobutyric acid potassium salts, followed by thermal cyclization to form the desired product . The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Formation of 2-chloro-4-(2-oxopyrrolidin-1-yl)benzoic acid.

    Reduction: Formation of 2-chloro-4-(2-oxopyrrolidin-1-yl)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde is unique due to its combination of a benzaldehyde core with a chloro and 2-oxopyrrolidin-1-yl substituent. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. Its potential for diverse chemical reactions and applications in various fields makes it a valuable compound for further research and development.

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

2-chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H10ClNO2/c12-10-6-9(4-3-8(10)7-14)13-5-1-2-11(13)15/h3-4,6-7H,1-2,5H2

InChI Key

YKXYZBFNQLTIQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)C=O)Cl

Origin of Product

United States

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